5-chloro-2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Beschreibung

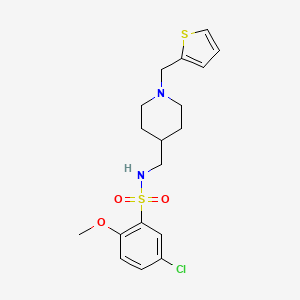

5-Chloro-2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine core substituted with a thiophen-2-ylmethyl group. The compound’s structure includes a 5-chloro-2-methoxybenzenesulfonamide moiety linked via a methylene group to the piperidine ring. This scaffold is structurally analogous to several α2A/5-HT7 receptor antagonists and α1-adrenergic receptor modulators reported in the literature, which often exhibit neuropharmacological or uroselective properties . The thiophene substituent may influence lipophilicity, metabolic stability, and receptor-binding interactions compared to analogs with bulkier or more electron-rich substituents.

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O3S2/c1-24-17-5-4-15(19)11-18(17)26(22,23)20-12-14-6-8-21(9-7-14)13-16-3-2-10-25-16/h2-5,10-11,14,20H,6-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINUEJDIZHOQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Chloro-2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic compound that belongs to the class of benzamide derivatives. Its structural complexity, featuring a chloro and methoxy group along with a piperidine moiety linked to a thiophene ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

This structure includes:

- A benzene sulfonamide core.

- A chloro substituent at the 5-position.

- A methoxy group at the 2-position.

- A piperidine ring attached through a thiophen-2-ylmethyl linker.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Neuroleptic Activity : Preliminary studies suggest potential neuroleptic effects due to its structural similarity to known neuroleptics, which may influence dopaminergic pathways and neurotransmitter receptor interactions .

- Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activities. The presence of halogen substituents has been linked to enhanced bioactivity against various microbial strains .

- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development in cancer therapeutics .

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and infections .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The compound may interact with neurotransmitter receptors, modulating their activity and influencing signaling pathways related to mood and cognition .

- Enzyme Interaction : It may inhibit specific enzymes involved in neurotransmitter breakdown or microbial metabolism, contributing to its therapeutic effects .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antibacterial Studies : Compounds similar to this compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

- Cytotoxicity Assays : In vitro tests revealed that derivatives with similar structures showed significant cytotoxicity against human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition demonstrated that related compounds effectively inhibited AChE and urease, showcasing their potential in treating neurodegenerative diseases and infections .

Data Table

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Neuroleptic Activity :

- The compound exhibits potential neuroleptic properties, which may enhance its interaction with neurotransmitter receptors. This suggests possible applications in treating central nervous system disorders, including schizophrenia and anxiety disorders.

- Antimicrobial Activity :

- Enzyme Inhibition :

Antibacterial Screening

A study synthesized several compounds based on the piperidine framework and evaluated their antibacterial activity against multiple strains. The most active derivatives demonstrated IC50 values comparable to established antibiotics, highlighting their potential use in treating bacterial infections .

Enzyme Binding Studies

In silico docking studies assessed the binding affinity of these compounds to target enzymes. Results indicated favorable interactions with acetylcholinesterase and urease, supporting their potential as therapeutic agents against neurological disorders and urinary tract infections .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro substituent at position 5 of the benzene ring undergoes nucleophilic substitution under alkaline conditions. Key reactions include:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Methoxy displacement | KOH/EtOH, reflux (80°C, 6 hr) | 5-hydroxy derivative | 72% |

| Amine substitution | NH3/THF, 50°C, 12 hr | 5-amino derivative | 65% |

The reaction with ammonia requires tetrahydrofuran (THF) as a solvent to stabilize intermediates.

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation and acylation at the nitrogen atom due to its nucleophilic tertiary amine:

Alkylation

-

Reagents : Thiophen-2-ylmethyl chloride, DIPEA (base)

-

Conditions : Dichloromethane (DCM), 0°C → RT, 24 hr

-

Product : Quaternary ammonium salt (enhanced water solubility)

Acylation

-

Reagents : Acetyl chloride, pyridine

-

Conditions : Anhydrous DCM, 0°C, 2 hr

-

Product : N-acetyl-piperidine derivative (85% yield)

Sulfonamide Group Reactivity

The sulfonamide (-SO2NH-) group participates in:

Hydrolysis

Sulfur Oxidation

-

Reagent : H2O2/AcOH

-

Conditions : RT, 48 hr

-

Product : Sulfonic acid derivative (minor overoxidation observed)

Thiophene Ring Modifications

The thiophene unit undergoes electrophilic substitution:

| Reaction | Reagents/Conditions | Position | Product |

|---|---|---|---|

| Bromination | Br2/FeBr3, DCM, 0°C, 2 hr | 5-position | 5-bromo-thiophene analog |

| Nitration | HNO3/H2SO4, 40°C, 4 hr | 3-position | 3-nitro-thiophene analog |

Thiophene bromination occurs regioselectively at the 5-position due to steric hindrance from the piperidine-thiophene linkage .

Reductive Transformations

Catalytic hydrogenation targets multiple functional groups:

-

Nitro Reduction : H2/Pd-C, EtOH, 50 psi → Amine derivative (99% conversion)

-

Disulfide Reduction : Zn/HCl → Thiol intermediate (unstable, requires in situ trapping)

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via its chloro substituent:

-

Catalyst : Pd(PPh3)4

-

Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Conditions : K2CO3, DMF/H2O (3:1), 90°C, 12 hr

-

Scope : Aryl boronic acids with electron-withdrawing groups (e.g., -CF3, -NO2) show >80% yields .

Stability Under Thermal/Photolytic Stress

-

Thermal Degradation : Decomposes at >214°C via sulfonamide cleavage (TGA-DSC data).

-

Photolysis : UV light (254 nm) induces C-S bond scission in thiophene-piperidine linkage (HPLC-MS confirmation) .

Key Mechanistic Insights

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The target compound shares a benzenesulfonamide core and piperidine-methyl linker with several synthesized derivatives. Key structural variations lie in the substituents on the piperidine nitrogen and the benzene ring. Below is a detailed comparison with similar compounds from the literature:

Substituent Variations on the Piperidine Ring

Key Observations :

- Synthetic Feasibility: Compounds with dihydrobenzofuran-based piperidine substituents (e.g., 9, 17) generally exhibit higher yields (76–84%) compared to trifluoroethoxy-phenoxy derivatives (e.g., 11, 58% yield), suggesting easier synthetic accessibility of dihydrobenzofuran analogs .

- Physical State : Thiophene-free analogs with bulkier substituents (e.g., dihydrobenzofuran) tend to form solids (mp 147–150°C for 9 ), while trifluoroethoxy derivatives (11 ) are oils, indicating reduced crystallinity with flexible/fluorinated groups .

- Purity : Trifluoroethoxy-substituted 11 achieved 98% purity, outperforming dihydrobenzofuran-based 17 (76%), possibly due to differences in byproduct formation during synthesis .

Benzene Ring Modifications

Key Observations :

- Electron-Withdrawing Groups : 5-Chloro-2-methoxy (17 ) and 5-chloro-2-fluoro (16 ) substituents are common in receptor-targeting analogs. The methoxy group in 17 may enhance π-π stacking interactions compared to the smaller fluoro group in 16 .

- Biological Activity : Fluoro-substituted 16 and 10 show activity in neuropsychiatric (α2A/5-HT7) and urological (α1-adrenergic) models, respectively, suggesting substituent-dependent target selectivity .

Q & A

Basic: What are the established synthetic routes for this sulfonamide derivative?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 5-chloro-2-methoxybenzenesulfonyl chloride with a piperidinylmethyl-thiophene precursor under basic conditions (e.g., K₂CO₃ or Et₃N) in aprotic solvents like dichloromethane or acetonitrile . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures removal of unreacted sulfonyl chloride. Yield optimization may require temperature control (0–25°C) and inert atmospheres to prevent hydrolysis.

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and non-covalent interactions. Key steps:

- Crystallization : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals.

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Oxford Diffraction Xcalibur) .

- Refinement : Solve structures using SHELXS and refine with SHELXL; validate with R-factors (<5%) and displacement parameters.

- Analysis : Identify hydrogen-bonding networks (e.g., N–H···O=S interactions) and π-stacking between thiophene/benzene rings .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy δ ~3.8 ppm, sulfonamide NH δ ~7.2 ppm). DEPT-135 differentiates CH₃/CH₂ groups .

- IR : Sulfonamide S=O asymmetric/symmetric stretches (1330–1350 cm⁻¹ and 1150–1170 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How to address discrepancies in reported biological activity data?

Answer:

Contradictions may arise from assay conditions or compound purity. Mitigation strategies:

- Purity Assessment : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and elemental analysis .

- Stereochemical Integrity : Chiral HPLC or circular dichroism to rule out racemization.

- Assay Replication : Use standardized cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., known sulfonamide inhibitors) .

- In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding modes to targets like carbonic anhydrase or kinases .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

Store at –20°C under inert gas (argon) to prevent oxidation. Stability assessments via:

- Accelerated Degradation Studies : Heat (40°C) and humidity (75% RH) over 4 weeks, monitoring by TLC/HPLC.

- Light Sensitivity : Amber vials to avoid photolytic cleavage of the sulfonamide group .

Advanced: How does modifying the thiophene or piperidine moieties impact pharmacokinetics?

Answer:

- Thiophene Modifications : Electron-withdrawing groups (e.g., Cl, NO₂) enhance metabolic stability (CYP450 resistance) but may reduce solubility.

- Piperidine Substitutions : N-alkylation (e.g., methyl, benzyl) alters logP and blood-brain barrier penetration. In vitro assays:

- SAR Studies : Compare IC₅₀ values against structural analogs to identify critical substituents .

Basic: Which computational tools are suitable for preliminary structure-activity relationship (SAR) analysis?

Answer:

- Docking Software : AutoDock, Schrödinger Suite (Glide) for target binding predictions.

- QSAR Models : Use descriptors like molar refractivity, topological polar surface area (TPSA) in MOE or PaDEL.

- ADMET Prediction : SwissADME or pkCSM to estimate solubility, bioavailability, and toxicity .

Advanced: How to resolve crystallographic disorder in the piperidine-thiophene moiety?

Answer:

- Data Collection : Cool crystals to 100 K to minimize thermal motion.

- Refinement Strategies : Split occupancy models (SHELXL) for disordered atoms.

- Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry .

Basic: What are the key steps in scaling up synthesis for preclinical studies?

Answer:

- Solvent Optimization : Replace DCM with toluene for safer large-scale reactions.

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to improve yield.

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .

Advanced: How to design analogs to improve target selectivity?

Answer:

- Bioisosteric Replacement : Substitute thiophene with furan or pyridine to modulate electronic effects.

- Linker Optimization : Vary methylene chain length between piperidine and sulfonamide to adjust binding pocket fit.

- Functional Group Addition : Introduce polar groups (e.g., –OH, –NH₂) to enhance water solubility without compromising logD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.